REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.Cl.[C:18](OC(=O)C)(=[O:20])[CH3:19].[C:25]([O-])(=[O:27])[CH3:26].[Na+]>O>[C:18]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[CH:9][C:10]2[CH:11]=[CH:12][C:13]([NH:16][C:25](=[O:27])[CH3:26])=[CH:14][CH:15]=2)=[CH:6][CH:7]=1)(=[O:20])[CH3:19] |f:3.4|
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C=CC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
8.47 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10.61 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred, 90° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to a beaker
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
The solution which formed within five minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
is cooled to 60° C
|
Type
|
ADDITION
|
Details
|
mixed
|
Type
|
STIRRING
|
Details
|
After thoroughly stirring the white slurry, it
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 4° C. for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
to remove the precipitated product
|
Type
|
FILTRATION
|
Details
|
The recovered filter cake
|
Type
|
WASH
|
Details
|
is washed with two portions (250 milliliters) of deionized water
|
Type
|
CUSTOM
|
Details
|
then dried in a vacuum oven at 80° C.
|
Type
|
CUSTOM
|
Details
|
The product is recovered as a tan colored crystalline powder
|
Reaction Time |
2 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C=CC1=CC=C(C=C1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |